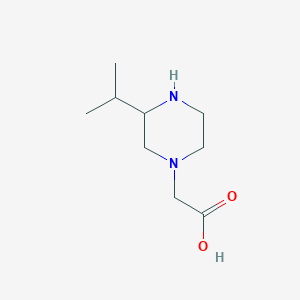

2-(3-Isopropylpiperazin-1-YL)acetic acid

Description

Significance of Piperazine-derived Carboxylic Acids in Contemporary Chemical Research

Piperazine (B1678402) and its derivatives are integral to modern medicinal chemistry, with the piperazine ring being a common feature in numerous FDA-approved drugs. The incorporation of a carboxylic acid group to the piperazine scaffold to form piperazine-derived carboxylic acids further enhances the potential of these molecules. This addition allows for the formation of various derivatives, such as esters and amides, and can improve the pharmacokinetic properties of a drug candidate.

The applications of piperazine derivatives are extensive and varied, spanning a wide range of therapeutic areas. Research has demonstrated their potential as:

Anticancer agents: Certain piperazine-containing compounds have shown efficacy in targeting various cancer cell lines.

Antidepressants and Anxiolytics: The piperazine structure is a key component in several drugs used to treat central nervous system disorders.

Antimicrobial agents: Derivatives of piperazine have been investigated for their activity against various bacterial and fungal pathogens.

Antiviral compounds: The piperazine scaffold has been incorporated into molecules designed to combat viral infections.

The versatility of the piperazine ring, combined with the chemical handles provided by the carboxylic acid group, makes this class of compounds a fertile ground for the discovery of new therapeutic agents.

Overview of Research Trajectories for 2-(3-Isopropylpiperazin-1-YL)acetic acid

Direct and specific academic research on this compound is notably scarce in publicly available literature. However, its commercial availability from chemical suppliers in both (R) and (S) enantiomeric forms suggests that it is utilized in research, most likely within the private sector for proprietary drug discovery and development programs. bldpharm.commolbase.com The research trajectories for such a compound can be inferred from studies on analogous 3-substituted piperazine-2-acetic acid derivatives.

The primary research focus for compounds of this nature typically revolves around their synthesis and subsequent incorporation into larger, more complex molecules with potential biological activity. The isopropyl group at the 3-position of the piperazine ring, combined with the acetic acid moiety at the 1-position, provides a unique three-dimensional structure and multiple points for further chemical modification. This makes it a valuable building block for creating libraries of diverse compounds for high-throughput screening.

A significant area of research for related compounds is the development of efficient synthetic routes to access enantiomerically pure forms of 3-substituted piperazine-2-acetic acid esters. nih.govresearchgate.net These synthetic efforts are crucial for enabling the systematic exploration of the structure-activity relationships (SAR) of molecules derived from these scaffolds.

Scope and Objectives of Academic Investigations on this compound

While specific academic investigations on this compound are not prominent, the objectives of research on closely related compounds can shed light on the potential avenues of exploration. The primary goals of such investigations typically include:

Development of Novel Synthetic Methodologies: A key objective is the creation of efficient and stereoselective synthetic routes to produce 3-substituted piperazine-2-acetic acid derivatives. This includes methods that start from readily available chiral precursors like amino acids. nih.gov

Exploration of Chemical Space: Researchers aim to generate a diverse library of compounds by modifying the core scaffold of piperazine-acetic acid. This allows for a broad screening against various biological targets.

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to understand how different substituents on the piperazine ring and modifications of the carboxylic acid group affect the biological activity of the resulting molecules. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Identification of Novel Biological Targets: By screening libraries of piperazine derivatives against a wide range of assays, researchers can identify new and unexpected biological activities and potential therapeutic applications.

The table below summarizes the key research areas for piperazine-derived carboxylic acids, which would likely encompass any future academic work on this compound.

| Research Area | Key Objectives |

| Synthetic Chemistry | Development of stereoselective and efficient synthetic routes. |

| Medicinal Chemistry | Design and synthesis of derivatives with improved biological activity and pharmacokinetic properties. |

| Pharmacology | Evaluation of biological activity in various therapeutic areas (e.g., oncology, neuroscience, infectious diseases). |

| Structural Biology | Investigation of the binding modes of piperazine derivatives to their biological targets. |

Structure

3D Structure

Properties

CAS No. |

1060813-52-6 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(3-propan-2-ylpiperazin-1-yl)acetic acid |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)8-5-11(4-3-10-8)6-9(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13) |

InChI Key |

DQLRUFFZUGGVFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN(CCN1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Isopropylpiperazin 1 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis of 2-(3-Isopropylpiperazin-1-YL)acetic acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected, corresponding to reliable forward synthetic reactions.

The most logical primary disconnection is the C-N bond between the piperazine (B1678402) N-1 nitrogen and the acetic acid moiety. This disconnection simplifies the target molecule into two key precursors: 3-isopropylpiperazine and a synthon for the acetic acid group, such as an ethyl 2-haloacetate (e.g., ethyl bromoacetate). This step is based on a standard N-alkylation reaction.

A second level of disconnection focuses on the piperazine ring itself. The ring can be broken down via two C-N bond disconnections. This reveals a crucial precursor: a substituted 1,2-diamine, specifically 1-amino-3-methylbutan-2-amine. This diamine, which contains the required isopropyl group and the necessary stereocenter, can be cyclized with a two-carbon electrophile to form the piperazine ring.

Further analysis of the chiral diamine precursor leads back to a readily available starting material from the chiral pool, such as the amino acid L-valine. L-valine already possesses the correct carbon skeleton and stereochemistry for the isopropyl group. This strategic use of a chiral starting material is a common approach for the efficient synthesis of enantiomerically pure compounds. acs.orgnih.gov

| Disconnection Step | Bond Cleaved | Precursor(s) Generated | Corresponding Forward Reaction |

|---|---|---|---|

| 1 | Piperazine (N1) - Acetic Acid (Cα) | 3-Isopropylpiperazine + Ethyl 2-bromoacetate | N-Alkylation |

| 2 | Piperazine Ring C-N Bonds | 1-Amino-3-methylbutan-2-amine + Ethylene dielectrophile | Cyclization / Annulation |

| 3 | Chiral Diamine Precursor | L-Valine | Amino acid functional group transformations |

Classical Synthetic Routes to the Piperazine Core

The piperazine ring is a common scaffold in medicinal chemistry, and numerous classical methods have been developed for its synthesis. nih.gov These methods can be broadly categorized into cyclization strategies and modifications of existing rings through alkylation and acylation.

The formation of the piperazine ring often involves the cyclization of a linear precursor containing two nitrogen atoms separated by two carbon atoms. A primary method involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. For the synthesis of the 3-isopropylpiperazine core, this would involve a chiral 1,2-diamine derived from an amino acid like valine. acs.org

Other established cyclization strategies include:

Reaction of Diethanolamine (B148213) with Anilines: This method builds the piperazine ring from suitable aniline (B41778) and diethanolamine precursors. mdpi.com

Intramolecular Cyclization: Catalytic intramolecular cyclization of compounds like aminoethylethanolamine or diethylenetriamine (B155796) is a viable route to the parent piperazine ring, which can then be functionalized. scispace.comresearchgate.net

Wacker-type Aerobic Oxidative Cyclization: Palladium catalysts can be used to promote the cyclization of alkenes containing appropriately positioned amine groups to form six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org

From α-Amino Acids: A highly diastereoselective intramolecular hydroamination can serve as the key step in a modular synthesis of 2,6-disubstituted piperazines, starting from amino acid-derived cyclic sulfamidates. organic-chemistry.org

| Strategy | Key Precursors | General Conditions | Reference |

|---|---|---|---|

| Diamine Annulation | 1,2-Diamine, 1,2-Dielectrophile | Base-mediated condensation | acs.orgnih.gov |

| From Diethanolamine | Diethanolamine, Primary Amine/Aniline | Catalytic, high temperature | mdpi.com |

| Intramolecular Hydroamination | Unsaturated Amino-amine | Catalytic | organic-chemistry.org |

| Palladium-Catalyzed Cyclization | Alkenyl diamine component | Pd(II) catalyst, oxidant | organic-chemistry.org |

While typically used for functionalizing a pre-existing piperazine, these reactions are fundamental to achieving the final target structure. N-alkylation is one of the most important methods for transforming a secondary amine in the piperazine ring into its N-alkyl analog. mdpi.com

The synthesis of this compound from 3-isopropylpiperazine is achieved via N-alkylation, typically using an alkyl halide like ethyl bromoacetate (B1195939) in the presence of a base. mdpi.combohrium.com This reaction introduces the ethyl acetate (B1210297) group, which is subsequently hydrolyzed to the desired carboxylic acid. To avoid dialkylation, it is often necessary to use a protecting group on one of the piperazine nitrogens or to control the stoichiometry carefully.

Reductive amination is another key alkylation strategy. This method is particularly useful for introducing the isopropyl group onto a piperazine nitrogen by reacting it with acetone (B3395972) in the presence of a reducing agent like sodium cyanoborohydride. mdpi.comprepchem.com

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers advanced methods for controlling stereochemistry, which is crucial for producing specific isomers of this compound.

The key to a stereoselective synthesis of the target molecule is the establishment of the chiral center at the C-3 position. A robust strategy involves starting with enantiomerically pure amino acids from the chiral pool. acs.org For instance, L-valine can be converted into a key chiral 1,2-diamine intermediate. This diamine is then cyclized to form the 3-isopropylpiperazine core with high enantiomeric purity. nih.gov

One reported efficient synthesis transforms chiral amino acids into 3-substituted piperazine-2-acetic acid esters in six steps. acs.org The strategy involves an intermolecular aza-Michael reaction on an acrylate (B77674) to create the chiral 1,2-diamine, followed by an intramolecular SN2 reaction to close the piperazine ring. This method produces a mixture of cis and trans diastereomers that can be separated chromatographically, yielding single, enantiomerically pure stereoisomers. acs.org

Asymmetric catalysis provides an elegant and efficient means to generate chiral piperazines without relying solely on the chiral pool. rsc.org Several catalytic methods have been developed that could be adapted for the synthesis of the 3-isopropylpiperazine core.

Asymmetric Hydrogenation: A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent enantioselectivities. These piperazinones can then be readily reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

Asymmetric Allylic Alkylation: The palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which are precursors to chiral piperazines. rsc.orgnih.gov

Phase Transfer Catalysis: An aza-Michael cyclization, a key step in some piperazine syntheses, can be rendered asymmetric by using a chiral phase transfer catalyst, such as a cinchona alkaloid derivative. mdpi.com

Tandem Catalysis: A catalytic enantioselective synthesis of piperazines has been developed based on a tandem hydroamination and asymmetric transfer hydrogenation sequence, employing distinct metal catalysts for each step. rsc.org

| Catalytic Method | Catalyst Type | Key Transformation | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-based | Hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones | dicp.ac.cnrsc.org |

| Asymmetric Allylic Alkylation | Palladium-based | Alkylation of piperazin-2-one (B30754) enolates | rsc.orgnih.gov |

| Asymmetric Aza-Michael Reaction | Chiral Phase Transfer Catalyst (e.g., Cinchona Alkaloid) | Cyclization to form the piperazine ring | mdpi.com |

| Tandem Hydroamination/Transfer Hydrogenation | Titanium and Iridium catalysts | Cyclization and reduction in one sequence | rsc.org |

An exploration of modern and sustainable synthetic strategies reveals a variety of advanced methods applicable to the production of this compound. These approaches prioritize stereochemical control, environmental responsibility, and manufacturing efficiency.

1

The asymmetric synthesis of carbon-substituted piperazines is a critical area of research, as the stereochemistry of such compounds can significantly influence their biological activity. nih.govrsc.org

2 Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust strategy for controlling the stereochemistry of a target molecule. This method involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be appended to a piperazine precursor to direct the introduction of the isopropyl group at the C-3 position. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. wikipedia.org A plausible synthetic route could involve the attachment of an oxazolidinone auxiliary to a piperazine-2-one scaffold, followed by diastereoselective alkylation to introduce the isopropyl group. Subsequent removal of the auxiliary and reduction of the piperazinone would yield the chiral 3-isopropylpiperazine core.

Another approach involves the use of chiral auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) for the asymmetric alkylation of carbonyl compounds, which could be precursors to the chiral piperazine ring. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Typical Application | Potential Role in Synthesis | Reference |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Directing the stereoselective introduction of the isopropyl group onto a piperazinone precursor. | wikipedia.org |

| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions | Controlling the stereochemistry of a precursor fragment before cyclization to form the piperazine ring. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | Asymmetric synthesis of a key intermediate containing the isopropyl group prior to piperazine ring formation. | |

| SAMP/RAMP | Asymmetric α-alkylation of ketones and aldehydes | Creating the chiral center on a linear precursor that is later cyclized to form the 3-isopropylpiperazine. |

3 Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. wiley.comacs.org Enzymes such as lipases, proteases, and transaminases can be employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral building blocks. tandfonline.comnih.govnih.gov

For this compound, an enzymatic kinetic resolution of a racemic precursor, such as a 3-isopropylpiperazine derivative, could be employed. whiterose.ac.ukresearchgate.net For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic N-protected 3-isopropylpiperazine, allowing for the separation of the acylated enantiomer from the unreacted one. nih.gov

Alternatively, biocatalytic reductive amination using transaminases (TAs) represents a powerful tool for the asymmetric synthesis of chiral amines. wiley.comresearchgate.net A potential biocatalytic route could involve the use of a transaminase to convert a suitable diketone or keto-acid precursor into a chiral amine, which then undergoes cyclization to form the 3-isopropylpiperazine ring with high enantiomeric excess. wiley.comnih.gov Whole-cell biocatalysis, where the enzymatic cascade occurs within a microorganism, can also be utilized, simplifying the process by providing cofactors internally. acs.org

Table 2: Biocatalytic Approaches for Chiral Piperazine Synthesis

| Biocatalytic Method | Enzyme Class | Description | Potential Application | Reference |

| Kinetic Resolution | Lipases, Proteases | Selective enzymatic modification of one enantiomer in a racemic mixture, allowing for separation. | Resolution of racemic 3-isopropylpiperazine or a suitable precursor. | tandfonline.comnih.gov |

| Asymmetric Synthesis | Transaminases (TAs) | Asymmetric amination of a prochiral ketone precursor to form a chiral amine, which can then be cyclized. | Synthesis of enantiomerically pure 3-isopropylpiperazine from a keto-precursor. | wiley.comresearchgate.net |

| Dynamic Kinetic Resolution | Hydrolases/Racemases | Combination of enzymatic resolution with in situ racemization of the undesired enantiomer to achieve a theoretical yield of 100%. | High-yield synthesis of a single enantiomer of a 3-isopropylpiperazine precursor. | wiley.com |

2 Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netchembam.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

1 Solvent-Free and Aqueous Medium Reactions

The use of green solvents, such as water or ethanol (B145695), or conducting reactions under solvent-free conditions can significantly reduce the environmental impact of a synthetic process. researchgate.netrsc.org For the synthesis of piperazine derivatives, multicomponent reactions in aqueous ethanol have been reported, offering an environmentally benign route. rsc.org The final alkylation step to introduce the acetic acid moiety onto the 3-isopropylpiperazine nitrogen could potentially be performed in an aqueous medium or using a greener solvent like ethanol, minimizing the reliance on volatile organic compounds.

2 Atom Economy and E-Factor Optimization

Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. chembam.comsescollege.ac.inprimescholars.com An ideal reaction has 100% atom economy, where all atoms of the reactants are incorporated into the final product. primescholars.com The E-Factor (Environmental Factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.comhep.com.cn

Table 3: Green Chemistry Metrics

| Metric | Definition | Goal in Synthesis | Reference |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize the incorporation of reactant atoms into the final product. | chembam.comprimescholars.com |

| E-Factor | Mass of waste / Mass of product | Minimize the amount of waste generated. A lower E-Factor is better. | chembam.comhep.com.cn |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Reduce the total mass of materials (reactants, solvents, reagents) used to make the product. | researchgate.net |

3 Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, improve yields, and reduce side product formation compared to conventional heating methods. mdpi.commdpi.comnih.gov The synthesis of various piperazine derivatives has been shown to be more efficient under microwave irradiation, often requiring shorter reaction times and leading to higher yields. nih.govresearchgate.net The cyclization step to form the piperazine ring or the subsequent N-alkylation could potentially be optimized using microwave heating. mdpi.com

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers a green and powerful tool for C-H functionalization and the construction of heterocyclic rings. organic-chemistry.orgmdpi.com Photoredox catalysis, in particular, has emerged as a mild and efficient method for the synthesis of C-substituted piperazines. mdpi.comresearchgate.net This approach could be explored for the direct introduction of the isopropyl group onto a piperazine scaffold or for the construction of the piperazine ring itself under mild conditions. organic-chemistry.org

3 Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a reactor. nih.govazolifesciences.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govresearchgate.net

The synthesis of piperazine-containing active pharmaceutical ingredients has been successfully translated to continuous flow systems. nih.govazolifesciences.com For the production of this compound, a multi-step synthesis could be designed where intermediates are generated and consumed in a continuous fashion, eliminating the need for isolation and purification at each step. mdpi.com For example, a flow reactor could be used for a catalytic hydrogenation step to form a key intermediate, which is then directly passed into a second reactor for the subsequent N-alkylation. mdpi.commdpi.com This approach can lead to higher productivity and a more streamlined manufacturing process. researchgate.net

Table 4: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Processing | Flow Chemistry / Continuous Processing | Reference |

| Operation | Reactants are loaded into a vessel, reacted, and then the product is discharged. | Reactants are continuously pumped through a reactor. | nih.govazolifesciences.com |

| Safety | Handling large quantities of reagents can be hazardous; potential for thermal runaways. | Smaller reaction volumes at any given time; superior temperature control reduces risks. | nih.gov |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalability is achieved by running the process for a longer duration or by "numbering-up" reactors. | researchgate.net |

| Efficiency | Can have longer reaction times and lower space-time yields. | Often leads to faster reactions, higher yields, and improved product quality due to precise control over parameters. | mdpi.com |

| Integration | Difficult to integrate multiple reaction steps. | Multiple reaction and purification steps can be integrated into a single continuous process. | mdpi.com |

Purification and Isolation Techniques in Academic Synthesis

In academic research, the emphasis is on obtaining highly pure compounds for accurate characterization and biological testing. The purification of this compound and its precursors typically involves multi-step procedures, including extraction, chromatography, and crystallization.

Chromatographic techniques are powerful tools for separating the desired product from unreacted starting materials, by-products, and stereoisomers. Given that this compound possesses a chiral center at the 3-position of the piperazine ring, the separation of its enantiomers is a significant consideration.

High-performance liquid chromatography (HPLC) is a widely used technique for the analytical and preparative separation of chiral compounds. For piperazine derivatives, chiral stationary phases (CSPs) are often employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of various chiral carboxylic acids and amines. The choice of mobile phase, typically a mixture of an organic solvent like methanol, ethanol, or acetonitrile (B52724) with an acidic or basic modifier, is crucial for achieving optimal separation. For a zwitterionic compound like this compound, which contains both a basic piperazine moiety and an acidic carboxylic acid group, pH control of the mobile phase is particularly important to manage the ionization state of the analyte and enhance chiral recognition on the CSP.

In addition to chiral HPLC, other chromatographic methods such as column chromatography are routinely used for the purification of piperazine derivatives. nih.govnih.gov Silica (B1680970) gel is a common stationary phase for this purpose. The polarity of the eluent, a mixture of solvents like ethyl acetate and hexanes or chloroform (B151607) and methanol, is gradually increased to elute compounds based on their polarity. For this compound, its polar nature suggests that a more polar solvent system would be required for elution from a silica gel column. The following table provides a hypothetical example of chromatographic conditions that could be adapted for the purification of this compound.

Table 1: Illustrative Chromatographic Separation Parameters

| Parameter | Chiral HPLC | Column Chromatography |

|---|---|---|

| Stationary Phase | Cellulose or Amylose-based CSP | Silica Gel |

| Mobile Phase/Eluent | Acetonitrile/Methanol with 0.1% Formic Acid | Gradient of Ethyl Acetate in Hexane, followed by Methanol in Dichloromethane |

| Detection | UV at 210 nm | Thin-Layer Chromatography (TLC) with UV visualization |

| Purpose | Enantiomeric separation | Removal of synthetic impurities |

Crystallization is a fundamental technique for the purification of solid compounds. For this compound, which is expected to be a crystalline solid at room temperature, recrystallization can be a highly effective method for removing impurities. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Furthermore, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. Given the zwitterionic nature of this compound, polar protic solvents such as water, methanol, or ethanol, or mixtures thereof, are likely candidates for recrystallization. The presence of both an acidic and a basic functional group can lead to strong intermolecular hydrogen bonding, influencing the crystal lattice formation.

Fractional crystallization can be employed for the separation of diastereomeric salts. This involves reacting the racemic mixture of this compound with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by careful crystallization from a suitable solvent. After separation, the desired enantiomer of the acid can be regenerated by treatment with an appropriate acid or base.

The process of crystallization can be influenced by several factors, including the rate of cooling, agitation, and the presence of seed crystals. Slow cooling generally promotes the formation of larger, purer crystals. The following table outlines potential solvent systems for the recrystallization of piperazine carboxylic acids.

Table 2: Potential Recrystallization Solvents for Piperazine Carboxylic Acids

| Solvent/Solvent System | Rationale |

|---|---|

| Water | High polarity, suitable for zwitterionic compounds. |

| Ethanol/Water | A mixture can fine-tune the solubility profile. |

| Isopropanol | A common solvent for the crystallization of pharmaceutical intermediates. |

| Acetonitrile | A polar aprotic solvent that can be effective for compounds with moderate polarity. |

Theoretical and Computational Chemistry of 2 3 Isopropylpiperazin 1 Yl Acetic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics of a molecule, offering a window into its reactivity, stability, and spectroscopic properties. For 2-(3-Isopropylpiperazin-1-YL)acetic acid, such investigations would center on understanding how the isopropyl and acetic acid substituents modulate the electronic environment of the piperazine (B1678402) ring.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure of molecules. A DFT analysis of this compound, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide crucial information about its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is linked to its electron-accepting capability. For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the nitrogen atoms of the piperazine ring, particularly the one further from the electron-withdrawing acetic acid group. The LUMO, conversely, would likely be distributed over the carboxylic acid moiety, which acts as an electron-withdrawing group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

The electron density distribution, another output of DFT calculations, would likely show a higher electron density around the nitrogen and oxygen atoms due to their high electronegativity. A Molecular Electrostatic Potential (MEP) map would visually represent this, with electronegative regions (red/yellow) indicating sites susceptible to electrophilic attack and electropositive regions (blue) indicating sites prone to nucleophilic attack. researchgate.net

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Localization |

| HOMO | -6.5 | Piperazine ring (N atoms) |

| LUMO | -1.2 | Acetic acid group |

| HOMO-LUMO Gap | 5.3 | - |

Note: These values are hypothetical and based on typical DFT results for similar N-substituted piperazine derivatives.

Ab Initio Calculations of Electronic Properties

Ab initio methods, which are based on first principles without empirical parameterization, can be employed to further refine our understanding of the electronic properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) could provide more accurate calculations of electron correlation effects, which are important for a detailed description of the molecule's electronic behavior.

Interactive Data Table: Predicted Ab Initio Electronic Properties

| Property | Predicted Value |

| Ionization Potential (eV) | 8.2 |

| Electron Affinity (eV) | 0.8 |

| Dipole Moment (Debye) | 2.5 |

Note: These values are illustrative and derived from general trends observed in related heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics.

Preferred Conformations of the Piperazine Ring and Isopropyl Moiety

The piperazine ring typically adopts a chair conformation, which is energetically more stable than the boat or twist-boat conformations. researchgate.net For this compound, two chair conformers are possible, differing in the axial or equatorial positions of the substituents. Generally, bulky substituents like the isopropyl group prefer an equatorial position to minimize steric hindrance. rsc.org Therefore, the most stable conformation is likely to have the isopropyl group in an equatorial orientation on the C3 carbon. The acetic acid group on the N1 nitrogen would also likely favor an equatorial position.

The orientation of the isopropyl group itself is also of interest. Rotational barriers around the C-C bond connecting the isopropyl group to the piperazine ring would determine the preferred staggered or eclipsed conformations of its methyl groups relative to the ring.

Solvent Effects on Conformation and Tautomerism

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule in a solvent environment over time. nih.gov An MD simulation of this compound in an explicit solvent like water would reveal how solvent molecules interact with the compound and influence its conformational preferences. nitech.ac.jp

Water molecules would be expected to form hydrogen bonds with the polar groups of the molecule, namely the carboxylic acid and the piperazine nitrogens. These intermolecular interactions could compete with the formation of intramolecular hydrogen bonds, potentially leading to a different distribution of conformers in solution compared to the gas phase. rsc.org

Furthermore, the presence of the acidic proton on the carboxylic acid and the basic nitrogen atoms on the piperazine ring raises the possibility of tautomerism, particularly in solution. Prototropic tautomerism could occur, where the acidic proton is transferred to one of the piperazine nitrogens to form a zwitterionic species. The equilibrium between the neutral and zwitterionic forms would be highly dependent on the solvent polarity and pH. nih.gov Computational studies using implicit or explicit solvent models can predict the relative stabilities of these tautomers and provide insights into the tautomeric equilibrium. nih.gov

Interactive Data Table: Predicted Tautomer Stability in Different Solvents

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Neutral Form | 0.0 | 2.5 |

| Zwitterionic Form | 5.0 | 0.0 |

Note: These values are hypothetical, illustrating the expected trend of zwitterion stabilization in a polar solvent.

Computational Prediction of Spectroscopic Signatures

Computational spectroscopy is a powerful tool for predicting the spectral characteristics of molecules, providing valuable insights into their structure and electronic properties. By employing quantum chemical calculations, it is possible to simulate various types of spectra for this compound.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Vibrational and electronic spectra are fundamental to understanding a molecule's bonding and electronic transitions.

Infrared (IR) and Raman Spectroscopy:

Computational methods, such as Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are observed in IR and Raman spectra. For this compound, characteristic vibrational modes are expected for the carboxylic acid group (O-H and C=O stretching), the piperazine ring (C-N and C-H stretching), and the isopropyl group (C-H stretching and bending).

A simulated IR and Raman spectral analysis would likely reveal the following key vibrational frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | ~3300-2500 |

| Carboxylic Acid | C=O stretch | ~1700-1730 |

| Piperazine Ring | C-N stretch | ~1100-1200 |

| Isopropyl Group | C-H stretch | ~2870-2960 |

| Methylene (B1212753) Groups | C-H stretch | ~2850-2950 |

Note: The exact wavenumbers are dependent on the specific computational method and basis set used.

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The predicted spectrum for this compound would likely show absorptions in the ultraviolet region, corresponding to n → π* and π → π* transitions associated with the carbonyl group of the carboxylic acid. The piperazine ring, being saturated, is not expected to contribute significantly to absorption in the near-UV or visible range.

| Electronic Transition | Predicted Wavelength (λ_max) (nm) |

| n → π* (C=O) | ~200-220 |

Note: Solvent effects can significantly influence the position and intensity of UV-Vis absorption bands.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the local electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose.

Predicted ¹H and ¹³C NMR chemical shifts for the key structural motifs of this compound are summarized below.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (OH ) | 10-12 |

| Isopropyl CH | 2.5-3.0 |

| Isopropyl CH ₃ | 0.9-1.2 |

| Piperazine Ring CH ₂ (adjacent to N-acetic acid) | 2.8-3.2 |

| Piperazine Ring CH ₂ (other) | 2.5-2.9 |

| Acetic Acid CH ₂ | 3.0-3.5 |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C =O) | 170-180 |

| Isopropyl C H | 55-65 |

| Isopropyl C H₃ | 18-22 |

| Piperazine Ring C H₂ (adjacent to N-acetic acid) | 50-55 |

| Piperazine Ring C H₂ (other) | 45-50 |

| Acetic Acid C H₂ | 58-65 |

Note: These are estimated ranges and actual values can be influenced by solvent and temperature.

Reactivity Predictions and Transition State Analysis

Understanding the reactivity of a molecule is essential for predicting its chemical behavior. Computational chemistry offers powerful tools for identifying reactive sites and modeling reaction mechanisms.

Electrophilic and Nucleophilic Sites Prediction

The reactivity of a molecule is governed by the distribution of electron density. Electrophiles are electron-deficient species that are susceptible to attack by nucleophiles, which are electron-rich species. masterorganicchemistry.com Molecular Electrostatic Potential (MEP) maps and Fukui functions are commonly used to predict electrophilic and nucleophilic sites.

For this compound, the following predictions can be made:

Nucleophilic Sites: The nitrogen atoms of the piperazine ring are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. The tertiary amine is generally more nucleophilic than the secondary amine. The oxygen atoms of the carboxylic acid group also possess lone pairs and can act as nucleophiles.

Electrophilic Sites: The carbonyl carbon of the carboxylic acid group is a key electrophilic site, susceptible to nucleophilic attack. The acidic proton of the carboxylic acid is also highly electrophilic and is the site of deprotonation in acid-base reactions.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energy barriers for potential reaction pathways.

For instance, the acylation reaction at one of the piperazine nitrogen atoms can be computationally modeled. The reaction would proceed through a tetrahedral intermediate, and the energy profile of this pathway, including the activation energy, could be calculated. This information is crucial for understanding the kinetics and thermodynamics of the reaction.

Similarly, the esterification of the carboxylic acid group can be modeled. The reaction mechanism, typically involving protonation of the carbonyl oxygen followed by nucleophilic attack by an alcohol, can be mapped out, and the corresponding energy barriers can be determined. Such computational studies provide a detailed, atomistic-level understanding of the molecule's reactivity that complements and guides experimental investigations.

Mechanistic Studies of Reactions Involving 2 3 Isopropylpiperazin 1 Yl Acetic Acid

Isotopic Labeling Studies to Trace Reaction Pathways

Future research may shed light on these areas, but at present, the requested detailed mechanistic article cannot be generated based on existing scientific evidence.

Solvent Effects on Reaction Mechanisms

The role of the solvent is critical in dictating the pathway and rate of a chemical reaction. Solvents can influence the stability of reactants, transition states, and products through various interactions such as polarity, hydrogen bonding, and polarizability. For a molecule like 2-(3-Isopropylpiperazin-1-YL)acetic acid, which possesses both a basic piperazine (B1678402) nitrogen and an acidic carboxylic acid group, the choice of solvent would be expected to significantly impact its reactivity.

In theory, polar protic solvents could stabilize charged intermediates and transition states through hydrogen bonding, potentially favoring SN1-type mechanisms or acid-base catalysis. Conversely, polar aprotic solvents might enhance the nucleophilicity of the piperazine nitrogen, favoring SN2-type reactions. The isopropyl group introduces steric bulk, which could also influence the accessibility of the piperazine nitrogens and thus the reaction mechanism.

However, a comprehensive search of scientific databases reveals a lack of specific studies that have systematically investigated these effects for this compound. Consequently, no data tables detailing reaction kinetics in various solvents or computational studies on the solvation of reaction intermediates for this specific compound can be presented.

Catalyst-Substrate Interactions in Catalytic Reactions

Catalysis is fundamental to modern chemical synthesis, and understanding the interactions between a catalyst and its substrate is key to developing efficient and selective reactions. For this compound, various catalytic transformations could be envisioned, such as metal-catalyzed cross-coupling reactions at the piperazine nitrogens or esterification of the carboxylic acid group.

The nature of catalyst-substrate interactions would depend on the specific reaction. For instance, in a palladium-catalyzed N-arylation, the piperazine nitrogen would coordinate to the metal center, and the electronic and steric properties of the isopropyl and acetic acid substituents would influence the stability and reactivity of the resulting complex. In an acid-catalyzed esterification, the catalyst would protonate the carbonyl oxygen of the carboxylic acid, and the piperazine moiety could potentially interact with the catalyst or other reactants.

Detailed research findings, including spectroscopic data (e.g., NMR, X-ray crystallography) or computational modeling that elucidates the binding modes, transition state geometries, and electronic interactions between catalysts and this compound, are not available in the reviewed literature. Therefore, a data-driven discussion on catalyst-substrate interactions for this compound cannot be provided at this time.

Advanced Structural Characterization of 2 3 Isopropylpiperazin 1 Yl Acetic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

To elucidate the solid-state structure of 2-(3-Isopropylpiperazin-1-YL)acetic acid, X-ray crystallography would be the definitive technique.

Co-crystal and Salt Structures with this compound

Investigation into co-crystals and salts would involve reacting this compound with various pharmaceutically acceptable co-formers or counterions. This research is crucial for understanding how intermolecular interactions can be modified to potentially alter the physicochemical properties of the compound. Analysis of these new crystalline forms would again rely on single-crystal X-ray diffraction to determine their unique structures and stoichiometric ratios.

Hydrogen Bonding Networks in the Solid State

Based on the crystal structure data from section 5.1.1 and 5.1.2, a detailed analysis of the hydrogen bonding networks would be possible. The carboxylic acid and piperazine (B1678402) nitrogens are expected to be key donors and acceptors. This analysis would describe the specific intermolecular hydrogen bonds (e.g., O-H···N, N-H···O) that dictate the crystal packing, forming motifs like dimers, chains, or sheets.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are essential for confirming the molecular structure in solution and characterizing its solid forms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

A full suite of 2D NMR experiments would be necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying adjacent protons within the isopropyl and piperazine ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (2-3 bonds) between protons and carbons, crucial for connecting different fragments of the molecule, such as the acetic acid group to the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, helping to define the molecule's preferred conformation in solution. The data would be presented in a table of ¹H and ¹³C chemical shifts and key correlations.

Solid-State NMR Spectroscopy for Polymorph Characterization

Should this compound exhibit polymorphism (the ability to exist in multiple crystalline forms), solid-state NMR (ssNMR) would be a powerful tool for characterization. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra could distinguish between different polymorphs, as subtle changes in crystal packing lead to distinct chemical shifts. ssNMR is also highly effective for identifying the number of unique molecules in the asymmetric unit of a crystal cell.

Until such studies are performed and published, a detailed article on the advanced structural characterization of this compound cannot be authentically generated.

Chiroptical Spectroscopy for Stereochemical Purity and Conformation

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are particularly powerful for determining the absolute configuration and conformational preferences of enantiomers, which often exhibit distinct biological activities.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for the analysis of chiral compounds like the (R)- and (S)-enantiomers of this compound.

The presence of a stereocenter at the 3-position of the piperazine ring, bearing an isopropyl group, renders the molecule chiral. The CD spectrum of each enantiomer is expected to be a mirror image of the other, providing a definitive method for their differentiation. The sign and magnitude of the CD bands, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of atoms around the chiral center.

For this compound, the primary chromophores expected to contribute to the CD spectrum in the accessible ultraviolet (UV) region are the carboxyl group and the tertiary amine functionalities within the piperazine ring. The n → π* transition of the carbonyl group in the carboxylic acid moiety typically appears as a weak absorption in the 200-220 nm region and is often associated with a distinct Cotton effect. The electronic transitions associated with the nitrogen atoms of the piperazine ring can also contribute to the CD spectrum.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), can be employed to predict the CD spectra of the (R)- and (S)-enantiomers. nih.gov By comparing the calculated spectra with experimental data, the absolute configuration of a synthesized or isolated sample can be unambiguously assigned. nih.gov Furthermore, the conformation of the piperazine ring (chair, boat, or twist-boat) and the orientation of the isopropyl and acetic acid substituents will influence the observed CD spectrum. Studies on related chiral piperazine-containing compounds have demonstrated the utility of CD spectroscopy in verifying their chiral optical properties. rsc.org

Factors such as solvent polarity and pH can significantly impact the CD spectrum by altering the conformation of the molecule and the solvation state of the chromophores, particularly the carboxylic acid group. nih.gov For instance, the ionization of the carboxylic acid to a carboxylate can lead to shifts in the position and intensity of the corresponding Cotton effects.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is a powerful tool for the characterization of chiral molecules and can be used to determine stereochemical purity and assign absolute configurations.

An ORD spectrum displays the optical rotation ([α]) at various wavelengths. For a chiral molecule like this compound, the ORD curve will show a plain curve at wavelengths far from an absorption band, where the rotation gradually increases or decreases with shorter wavelengths. However, in the vicinity of an electronic transition of a chromophore (e.g., the carbonyl group), the ORD curve exhibits a characteristic anomalous dispersion pattern known as a Cotton effect. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The ORD spectra of the (R)- and (S)-enantiomers are mirror images.

The correlation between the sign of the Cotton effect and the absolute configuration of the molecule can often be established through empirical rules, such as the Octant Rule for ketones, or through comparison with the ORD spectra of structurally related compounds with known stereochemistry. Computational methods can also predict ORD curves, providing a reliable means for assigning the absolute configuration of this compound. nih.gov

The combination of CD and ORD spectroscopy provides a comprehensive chiroptical characterization of a chiral molecule. While CD spectra show distinct bands for each electronic transition, ORD reflects the cumulative effect of all chromophores in the molecule.

Vibrational Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum would be characterized by a series of distinct absorption bands.

The presence of the carboxylic acid group gives rise to several characteristic bands. A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1700-1750 cm⁻¹. mdpi.com The C-O stretching and O-H bending vibrations are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

The piperazine ring and its substituents also produce characteristic signals. The C-H stretching vibrations of the isopropyl and piperazine methylene (B1212753) groups are expected in the 2970-2850 cm⁻¹ region. scispace.commdpi.com The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the 1250-1020 cm⁻¹ region. Various bending and wagging vibrations of the CH₂, CH, and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on data from related piperazine and carboxylic acid compounds. mdpi.comscispace.commdpi.comresearcher.liferesearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2970 - 2850 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1750 - 1700 | Strong |

| N-H Stretch (possible as salt) | ~2700 - 2250 | Broad, Medium |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Medium |

| C-O Stretch (Carboxylic Acid) | 1300 - 1200 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| C-H Bend (CH₂, CH₃) | 1470 - 1350 | Variable |

This table is generated based on typical vibrational frequencies for the constituent functional groups and data from analogous compounds.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it provides valuable additional information about the molecular structure.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar bonds. The C-C stretching vibrations of the piperazine ring and the isopropyl group, which might be weak in the FTIR spectrum, are expected to show stronger signals in the Raman spectrum, typically in the 800-1200 cm⁻¹ region. researcher.life Symmetric stretching vibrations, in general, tend to be more intense in Raman spectra.

The C-H stretching vibrations in the 2970-2850 cm⁻¹ range are also prominent in the Raman spectrum. scispace.com The C=O stretching of the carboxylic acid will also be Raman active, though typically weaker than in the FTIR spectrum. The piperazine ring breathing modes, which involve the symmetric expansion and contraction of the ring, are often strong in the Raman spectrum and provide information about the ring's conformation.

The following table outlines the expected characteristic Raman shifts for this compound, drawing on data from similar piperazine derivatives. scispace.comresearcher.life

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2970 - 2850 | Strong |

| C=O Stretch (Carboxylic Acid) | 1750 - 1700 | Weak to Medium |

| C-C Stretch (Ring and Isopropyl) | 1200 - 800 | Medium to Strong |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Medium |

| Piperazine Ring Breathing | ~800 - 900 | Strong |

| C-H Bend (CH₂, CH₃) | 1470 - 1350 | Medium |

This table is generated based on typical Raman shifts for the constituent functional groups and data from analogous compounds.

Chemical Reactivity and Derivatization Strategies for 2 3 Isopropylpiperazin 1 Yl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of transformations, including esterification, amidation, and reduction. These reactions are fundamental in organic synthesis for modifying the polarity, solubility, and biological interactions of the parent molecule.

Esterification of the carboxylic acid group in 2-(3-Isopropylpiperazin-1-YL)acetic acid can be achieved through several standard synthetic methods. The classical Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. rug.nl This is an equilibrium-driven process, often requiring the removal of water or the use of excess alcohol to drive the reaction to completion. nih.govresearchgate.net

Alternatively, esters can be formed under milder conditions. One approach involves the reaction of the corresponding carboxylate salt with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. Another common method utilizes coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activate the carboxylic acid for nucleophilic attack by an alcohol. sci-hub.st These methods are often preferred when dealing with sensitive substrates.

The resulting ester derivatives can have significantly different physicochemical properties compared to the parent acid.

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Ester Derivative Name | Potential Method |

|---|---|---|

| Methanol | Methyl 2-(3-isopropylpiperazin-1-yl)acetate | Fischer Esterification |

| Ethanol (B145695) | Ethyl 2-(3-isopropylpiperazin-1-yl)acetate | Fischer Esterification, DMTMM coupling sci-hub.st |

| Isopropyl alcohol | Isopropyl 2-(3-isopropylpiperazin-1-yl)acetate | Fischer Esterification nih.gov |

The carboxylic acid can be readily converted into an amide by reaction with a primary or secondary amine. This transformation is crucial for building larger molecules and is the basis of peptide synthesis. youtube.com Direct reaction between the carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first.

Common methods for activation include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.orgnih.gov The highly reactive acyl chloride then readily reacts with an amine to form the amide bond. nih.gov

For more controlled and milder conditions, particularly in peptide synthesis, a wide range of coupling reagents are employed. youtube.combachem.com These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation while minimizing side reactions and racemization. nih.govyoutube.comamericanpeptidesociety.org This process transforms the carboxylic acid into an active ester intermediate, which is then susceptible to nucleophilic attack by the amine. americanpeptidesociety.org

Table 2: Examples of Amide Derivatives via Coupling Reactions

| Reactant (Amine) | Amide Derivative Name | Coupling Reagent |

|---|---|---|

| Ammonia | 2-(3-Isopropylpiperazin-1-yl)acetamide | EDC/HOBt |

| Methylamine | N-Methyl-2-(3-isopropylpiperazin-1-yl)acetamide | DCC |

| Aniline (B41778) | N-Phenyl-2-(3-isopropylpiperazin-1-yl)acetamide | SOCl₂, then amine |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, readily converting the carboxylic acid to the corresponding primary alcohol, 2-(3-isopropylpiperazin-1-yl)ethanol. youtube.comlibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.com

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another effective reagent for this reduction. libretexts.org It offers the advantage of being more selective than LiAlH₄, often leaving other functional groups like esters or nitro groups intact.

The partial reduction of a carboxylic acid to an aldehyde is significantly more challenging to achieve directly. It typically requires converting the carboxylic acid to a derivative, such as an acid chloride or ester, which can then be reduced to the aldehyde using less reactive, sterically hindered reducing agents.

Table 3: Reduction Products of the Carboxylic Acid Moiety

| Starting Material | Reagent | Product Name | Product Type |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₃O⁺ | 2-(3-Isopropylpiperazin-1-yl)ethanol | Primary Alcohol |

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of this compound contains two nitrogen atoms with different reactivity profiles. The nitrogen at the N1 position is a tertiary amine, incorporated into the acetic acid side chain, and is generally unreactive towards alkylation or acylation. However, the nitrogen at the N4 position is a secondary amine (-NH), which is a nucleophilic site and the primary locus for derivatization on the piperazine ring.

The secondary amine at the N4 position can undergo N-alkylation through nucleophilic substitution with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfonates. mdpi.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for N-alkylation. mdpi.com

N-acylation occurs readily by treating the compound with acylating agents like acid chlorides or acid anhydrides. semanticscholar.org This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. This leads to the formation of stable amide derivatives at the N4 position.

Table 4: Examples of N-Alkylation and N-Acylation Derivatives

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Methyl iodide | N-Alkylation | 2-(4-Methyl-3-isopropylpiperazin-1-yl)acetic acid |

| Benzyl bromide | N-Alkylation | 2-(4-Benzyl-3-isopropylpiperazin-1-yl)acetic acid |

| Acetyl chloride | N-Acylation | 2-(4-Acetyl-3-isopropylpiperazin-1-yl)acetic acid |

Beyond simple alkylation and acylation, the N4 nitrogen can participate in a range of other bond-forming reactions to create diverse piperazine ring derivatives.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base yields the corresponding N-sulfonamides.

Urea Formation: Treatment with isocyanates (e.g., phenyl isocyanate) leads to the formation of N,N'-disubstituted ureas.

Carbamate (B1207046) Formation: Reaction with chloroformates (e.g., ethyl chloroformate) produces carbamate derivatives.

Michael Addition: As a secondary amine, the N4 nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds or nitriles.

These derivatization strategies significantly expand the chemical space accessible from the parent molecule, allowing for the fine-tuning of its properties.

Table 5: Examples of Other Piperazine Ring Derivatives

| Reagent | Derivative Type | Product Name |

|---|---|---|

| Benzenesulfonyl chloride | Sulfonamide | 2-(4-(Phenylsulfonyl)-3-isopropylpiperazin-1-yl)acetic acid |

| Phenyl isocyanate | Urea | 2-(3-Isopropyl-4-(phenylcarbamoyl)piperazin-1-yl)acetic acid |

| Ethyl chloroformate | Carbamate | Ethyl 4-(carboxymethyl)-2-isopropylpiperazine-1-carboxylate |

Stereoselective Transformations of this compound

The presence of a chiral center at the 3-position of the piperazine ring (the carbon atom bearing the isopropyl group) makes stereoselective transformations a critical aspect of its chemistry. However, no studies detailing these reactions for this specific molecule were found.

Diastereoselective Reactions and Product Ratios

Diastereoselective reactions would involve transforming the existing chiral center or introducing new ones. For instance, reactions involving the carboxylic acid moiety or the secondary amine at the 4-position could be influenced by the stereochemistry of the C3-isopropyl group. Research on related substituted piperazine-2-acetic acid esters has shown that starting from chiral amino acids can lead to high diastereoselectivity in producing either cis or trans isomers. A typical investigation would involve reacting this compound with various reagents and analyzing the resulting product mixture to determine the diastereomeric ratio (d.r.). Without experimental data, any discussion of product ratios would be purely speculative.

Enantioselective Derivatization

If starting from a racemic mixture of this compound, enantioselective derivatization would be employed to separate the enantiomers or to synthesize enantiomerically pure derivatives. This often involves the use of chiral catalysts or chiral resolving agents. General methods for the enantioselective synthesis of chiral C-substituted piperazines have been developed, including asymmetric dearomatization of pyrazines and palladium-catalyzed decarboxylative asymmetric allylic alkylation. Application of these methods to the target molecule has not been reported.

Metal Complexation Chemistry of this compound

The combination of two nitrogen atoms within the piperazine ring and the oxygen atoms of the carboxylate group makes this compound a potential chelating ligand for various metal ions. General reviews confirm that piperazine-based ligands are versatile in forming metal complexes. rsc.orgnih.gov

Ligand Properties of the Piperazine-Acetic Acid Scaffold

The piperazine-acetic acid scaffold can act as a multidentate ligand. The two piperazine nitrogens (a tertiary and a secondary amine) and the carboxylate group offer multiple binding sites (N,N',O-donor). The coordination behavior would depend on factors such as the pH of the solution (which affects the protonation state of the amines and the carboxylic acid) and the nature of the metal ion. The piperazine ring can adopt different conformations, such as chair or boat, upon coordination to a metal center, which influences the stability and geometry of the resulting complex. biointerfaceresearch.com

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this ligand would typically involve reacting a salt of the desired metal (e.g., chlorides or acetates of Cu(II), Co(II), Zn(II), Ni(II)) with the ligand in a suitable solvent. biointerfaceresearch.comjocpr.com The resulting complexes would then be isolated and characterized using a variety of analytical techniques.

| Characterization Technique | Information Provided |

| FT-IR Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of the C=O (carboxylate) and N-H/C-N (amine) groups. |

| UV-Vis Spectroscopy | Provides information about the electronic environment of the metal ion and the geometry of the complex. |

| Elemental Analysis | Determines the stoichiometry of the metal-ligand complex (e.g., 1:1, 1:2). |

| Molar Conductivity | Indicates whether the complex is ionic or non-ionic in solution. |

| Magnetic Susceptibility | Helps determine the geometry and spin state of complexes with paramagnetic metal ions. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the conformation of the piperazine ring. |

Without experimental synthesis, no such characterization data for complexes of this compound are available.

Coordination Modes and Geometries

Based on the structure, the ligand could coordinate to a metal ion in several ways. It could act as a bidentate ligand (using one nitrogen and the carboxylate) or a tridentate ligand (using both nitrogens and the carboxylate). The steric hindrance from the isopropyl group might influence the coordination mode and the final geometry of the metal complex. Common geometries for transition metal complexes, such as octahedral, square planar, or tetrahedral, could be possible. Studies on other piperazine-containing macrocycles have shown that the piperazine ring often adopts a boat conformation to facilitate coordination of the nitrogen atoms to a metal center. nih.gov However, the specific coordination modes and geometries for complexes of this compound remain undetermined.

Applications of 2 3 Isopropylpiperazin 1 Yl Acetic Acid in Advanced Chemical Methodologies

Use as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The potential for 2-(3-Isopropylpiperazin-1-YL)acetic acid to serve as a chiral auxiliary or ligand is recognized due to its inherent chirality and the presence of coordinating nitrogen and oxygen atoms. However, specific studies demonstrating its practical application and efficacy in asymmetric synthesis are not prominently documented.

No specific data was found detailing the catalytic activity of this compound in enantioselective reactions. Research in this area would typically involve evaluating the compound's ability to induce stereoselectivity in reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, or alkylations. Such studies would quantify the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products to determine the catalyst's effectiveness.

While the molecular structure of this compound suggests its potential as a ligand for metal catalysts, there is a lack of published research on its specific design and application in metal-catalyzed asymmetric transformations. The development of such a ligand would involve coordinating the piperazine (B1678402) nitrogen and carboxylate oxygen to a metal center, aiming to create a chiral environment that influences the stereochemical outcome of reactions like asymmetric hydrogenation, cross-coupling, or C-H activation.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry explores the non-covalent interactions between molecules. The structure of this compound, with its hydrogen bond donors and acceptors, suggests potential for engaging in such interactions. However, specific research on its role in supramolecular assemblies is not available.

There are no documented studies on the self-assembly behavior of this compound. Investigations in this area would focus on how individual molecules of the compound interact with each other in solution or in the solid state to form larger, ordered structures.

Information regarding the formation of cocrystals or inclusion complexes involving this compound is not present in the available literature. Such research would explore the co-crystallization of this compound with other molecules to form new crystalline structures with potentially altered physical properties, or its ability to encapsulate guest molecules within a host framework.

While the molecule possesses functional groups capable of forming hydrogen bonds, no specific studies have been published that detail its use in directing the formation of supramolecular assemblies through these interactions. Research in this area would analyze the specific hydrogen bonding patterns and their role in creating predictable and stable larger structures.

Applications in Analytical Chemistry Research

Extensive searches of scientific literature and chemical databases did not yield specific research detailing the application of this compound in the advanced analytical methodologies outlined below. The following sections describe the theoretical potential for its use based on the general properties of related chiral piperazine derivatives.

As a Chiral Derivatizing Agent for Enantiomeric Excess Determination

The molecular structure of this compound, featuring a chiral center at the 3-position of the piperazine ring due to the isopropyl group, theoretically allows it to function as a chiral derivatizing agent (CDA). In principle, this compound could be reacted with a racemic mixture of another chiral compound (an analyte) to form a pair of diastereomers. These resulting diastereomers would possess distinct physical and spectroscopic properties, which could then be utilized for the determination of enantiomeric excess.

For this application to be successful, several criteria would need to be met:

The derivatization reaction would need to proceed to completion without any kinetic resolution.

The resulting diastereomers must exhibit sufficient separation in chromatographic techniques (e.g., HPLC or GC) or distinguishable signals in spectroscopic methods (e.g., NMR spectroscopy).

However, at present, there is no published research to substantiate the use of this compound for this purpose. The table below illustrates a hypothetical scenario of how diastereomer properties might be analyzed if such a study were conducted.

| Property | Diastereomer 1 (from R-analyte) | Diastereomer 2 (from S-analyte) | Method of Analysis |

| Retention Time (min) | Hypothetical Value t₁ | Hypothetical Value t₂ | HPLC |

| Chemical Shift (ppm) | Hypothetical Value δ₁ | Hypothetical Value δ₂ | NMR Spectroscopy |

| Integration Ratio | Proportional to [R-analyte] | Proportional to [S-analyte] | HPLC/NMR |

As a pH-Sensitive Probe or Buffer Component in Specific Chemical Systems

The piperazine moiety within this compound contains two nitrogen atoms that can be protonated or deprotonated depending on the pH of the surrounding environment. This characteristic, coupled with the carboxylic acid group, suggests a potential for this molecule to act as a pH-sensitive probe or as a component in a buffer system. The pKa values of the two nitrogens and the carboxylic acid would determine the pH range over which it could effectively buffer or signal pH changes.

For use as a pH-sensitive probe, the compound would likely need to be functionalized with a chromophore or fluorophore whose spectral properties change upon protonation or deprotonation of the piperazine or carboxylate groups. No such functionalized derivatives of this compound or their applications as pH probes have been reported in the available literature.

Role in Material Science Research

Similar to its applications in analytical chemistry, the role of this compound in material science research is not documented in existing scientific literature. The potential applications described below are therefore speculative and based on the known chemistry of related bifunctional molecules.

Incorporation into Polymeric Structures

The presence of both a secondary amine within the piperazine ring and a carboxylic acid group provides this compound with two reactive sites for polymerization reactions. It could theoretically be used as a monomer in the synthesis of polyamides or other condensation polymers. The isopropyl group would introduce a chiral element into the polymer backbone, potentially leading to materials with specific chiroptical properties or applications in chiral separations.

A hypothetical polymerization reaction is presented below:

| Reaction Type | Co-monomer | Resulting Polymer | Potential Properties |

| Polyamide Formation | Diacyl Chloride | Chiral Polyamide | Chiral recognition |

| Polyester Formation | Diol (after esterifying the acid) | Chiral Polyester | Biodegradability |

No studies detailing the synthesis or characterization of polymers incorporating this compound have been found.

Crystal Engineering and Solid-State Properties for Material Applications

The combination of a carboxylic acid (a hydrogen bond donor and acceptor) and the piperazine nitrogens (hydrogen bond acceptors) makes this compound a candidate for studies in crystal engineering. Through cocrystallization with other molecules, it could form a variety of supramolecular structures held together by hydrogen bonds. The chirality and steric bulk of the isopropyl group would influence the packing of the molecules in the crystal lattice, potentially leading to the formation of non-centrosymmetric crystals with interesting solid-state properties, such as nonlinear optical activity or piezoelectricity.